butyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a butyl group and an amine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with butylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields . The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Butyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild to moderate temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include nitroso derivatives, dihydropyrazoles, and substituted pyrazoles, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
Butyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of butyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cell membranes, altering their properties and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine include:
3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
Butylamine: A simple amine used in the synthesis of various substituted amines.
1-methyl-5-aminopyrazole: A related pyrazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of a pyrazole ring with a butyl and amine group makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-6-7-13-10-12-9-11(3)14-15(12)8-5-2/h9,13H,4-8,10H2,1-3H3 |
InChI Key |
BQDAPVOPIZSZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=NN1CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.